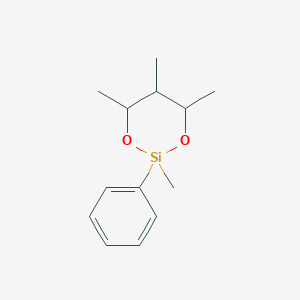
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to two oxygen atoms and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane typically involves the reaction of phenylsilane with a suitable diol under acidic or basic conditions. One common method is the reaction of phenylsilane with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a catalyst such as hydrochloric acid or a base like sodium hydroxide. The reaction proceeds through the formation of a siloxane intermediate, which then cyclizes to form the desired dioxasilinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: The phenyl group or the oxygen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom or the phenyl ring.
科学的研究の応用
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in diverse chemical reactions. The phenyl group provides additional stability and reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but contains boron instead of silicon.
2,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Another boron-containing analog with a different substitution pattern.
Phenylboronic acid pinacol ester: Contains boron and is used in similar synthetic applications.
Uniqueness
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane is unique due to the presence of silicon, which imparts distinct chemical properties compared to its boron-containing analogs. Silicon’s ability to form strong bonds with oxygen and carbon makes this compound particularly useful in the synthesis of stable and reactive intermediates.
特性
CAS番号 |
67411-94-3 |
|---|---|
分子式 |
C13H20O2Si |
分子量 |
236.38 g/mol |
IUPAC名 |
2,4,5,6-tetramethyl-2-phenyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C13H20O2Si/c1-10-11(2)14-16(4,15-12(10)3)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChIキー |
SEIGZYXHEXXZCU-UHFFFAOYSA-N |
正規SMILES |
CC1C(O[Si](OC1C)(C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


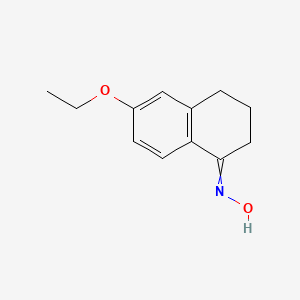

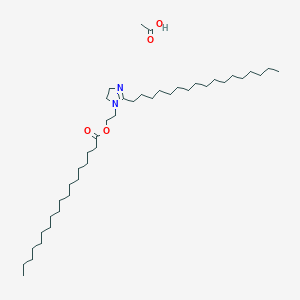

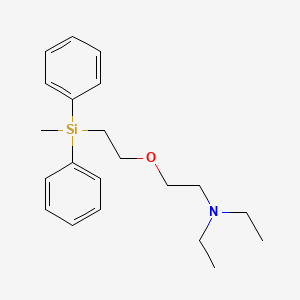
![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
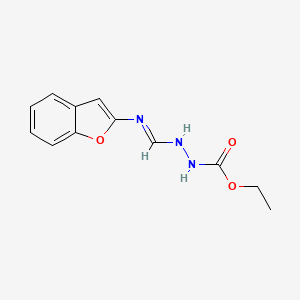
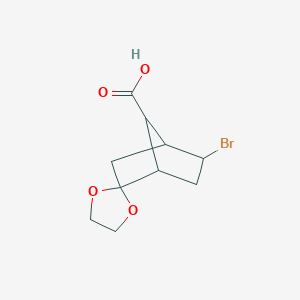
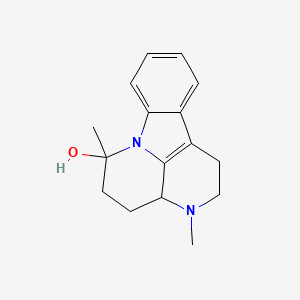

![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)

![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
